Compound Description: N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine is a compound investigated for its crystal and electronic structure. [] The crystal structure is characterized by planar 2,3-dihydro-1,3-benzoxazole rings and intermolecular hydrogen bonding. []
Relevance: This compound shares the 2-oxo-2,3-dihydrobenzo[d]oxazole core structure with 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide. The key difference lies in the substituents attached to the nitrogen atom at position 3 and the presence of a sulfonamide group at position 5 in the target compound.
Compound Description: This compound, with its complex structure, is noted for its potential use in cancer treatment, particularly for cancers driven by RAS mutations. []
Relevance: While not directly analogous to 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, it highlights the therapeutic relevance of pyrazole-containing structures in oncology, which could be relevant to the target compound.
Compound Description: This compound, containing a pyrazole ring linked to a pyridine derivative through a diazenyl bridge, has demonstrated antimicrobial, antimycobacterial, and cytotoxic activities. []
Relevance: This compound highlights the presence of a pyrazole ring as a pharmacophore for biological activities. Although structurally different from 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, it suggests that incorporating a pyrazole ring may contribute to the target compound's potential biological activity.
Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist that has been investigated for the treatment of migraine. [] It exhibits high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes. []
Relevance: While structurally distinct from 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, HTL22562 exemplifies a successful drug discovery effort targeting a specific receptor with a complex small molecule. This highlights the potential for small molecules with complex structures, like the target compound, to be developed as therapeutic agents.
Compound Description: This compound exhibits co-crystallization of its neutral and zwitterionic tautomers, with a water molecule of crystallization. []
Relevance: Although the core structures are different, the presence of a pyrazole ring in both this compound and 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide highlights the versatility of pyrazoles in forming diverse chemical entities.
Relevance: This compound shares the pyrazolone core with 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide. The target compound differs in the presence of a benzoxazole ring fused to the pyrazolone and the sulfonamide substituent.
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative synthesized using microwave irradiation. [] The crystal structure is characterized by a nearly planar pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonding. []
Relevance: Although structurally different from 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, this compound demonstrates the incorporation of a pyrazole ring into a fused heterocyclic system, potentially relevant to the design and synthesis of the target compound.
Compound Description: MPP is a mixed CCK antagonist with potential antidepressant and anxiolytic properties. [] It has demonstrated significant effects in the forced swim test and elevated X-maze in rats, and it can reverse stress-induced dendritic atrophy in hippocampal neurons. []
Relevance: This compound shares the pyrazolone core with 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, albeit with different substituents. It highlights the potential of pyrazolone derivatives as a scaffold for developing compounds with therapeutic effects on the central nervous system.
Compound Description: MK-8033 is a specific c-Met/Ron dual kinase inhibitor that preferentially binds to the activated kinase conformation. [] It has shown complete tumor growth inhibition in a c-Met amplified xenograft model. []
Relevance: This compound exhibits potent and selective kinase inhibitory activity. While structurally different from 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, it highlights the potential of small molecules with complex structures, including pyrazole moieties, to target specific kinases, suggesting the target compound may also possess kinase inhibitory properties.
Compound Description: This compound contains a pyrazole ring linked to a benzenesulfonamide moiety. [] Its crystal structure is characterized by intramolecular hydrogen bonding and supramolecular chains stabilized by intermolecular hydrogen bonds. []
Relevance: This compound shares the pyrazole ring and sulfonamide functional group with 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, highlighting the importance of these structural features in the target compound's potential biological activity.
Compound Description: These derivatives, characterized by a pyrazolo[3,4-c]pyrazole core linked to a pyridine ring, have been evaluated for antimicrobial and antiviral activities. []
Relevance: These compounds highlight the presence of both pyrazole and pyridine rings as pharmacophores, similar to 3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, suggesting potential overlapping biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.